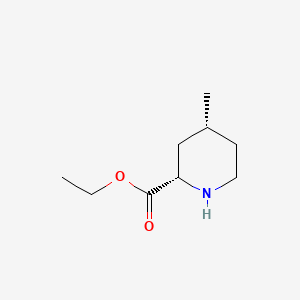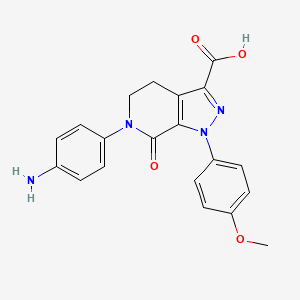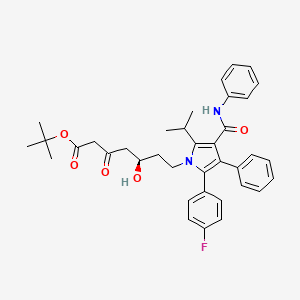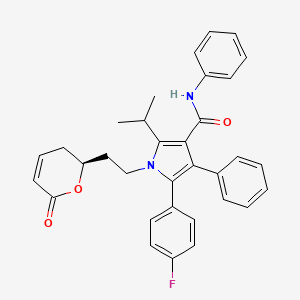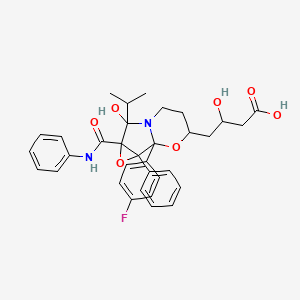
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide” is a chemical compound. Detailed information about this compound, such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information, can be found on various chemical databases .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a study discusses the nucleophilic substitution reactions of related compounds with a series of secondary alicyclic amines in several solvents . Another study discusses the design and synthesis of a series of novel diphenyl-1H-pyrazole derivatives with cyano substituent .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide” include its melting point, boiling point, density, molecular formula, and molecular weight . Its melting point is reported to be between 206-208 °C .Aplicaciones Científicas De Investigación
Synthesis and Reactivity:
Catalytic Hydrogenation in Synthesis : This compound is an important intermediate in the production of azo disperse dyes. A study explored the use of a novel Pd/C catalyst for the hydrogenation of similar acetamide compounds, highlighting its high activity, selectivity, and stability (Zhang, 2008).
Chemoselective Acetylation : Another study focused on the chemoselective monoacetylation of an amino group in a similar acetamide compound, using it as an intermediate for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Microwave Irradiation in Synthesis : Research has shown that compounds like N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide can undergo acylation and cyclization under microwave irradiation, offering advantages like short reaction time and high yield (Liu, 2014).
Applications as a Synthon:
Building Block for Heterocyclic Compounds : A study highlighted the role of a similar compound, 2-cyano-N-(4-sulfamoylphenyl) acetamide, as a building block for synthesizing polyfunctionalized heterocyclic compounds, indicating potential applications in diverse synthetic pathways (Gouda, 2014).
Anticancer Drug Development : Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with structural similarities, showed its potential in anticancer drug development through molecular docking analysis (Sharma et al., 2018).
Other Notable Applications:
- Electrophilic Fluorinating Agent : Perfluoro-[N-(4-pyridyl)acetamide], a compound with a similar structure, has been used as an electrophilic fluorinating agent under mild conditions (Banks et al., 1996).
Propiedades
Número CAS |
1900865-84-0 |
|---|---|
Nombre del producto |
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide |
Fórmula molecular |
C16H12N4O |
Peso molecular |
276.29 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



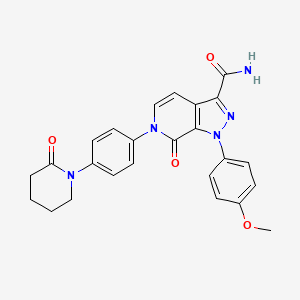
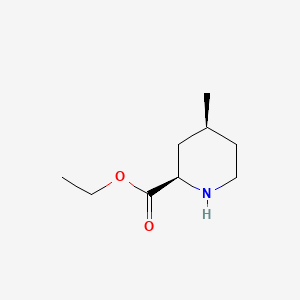
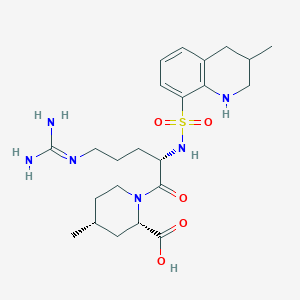
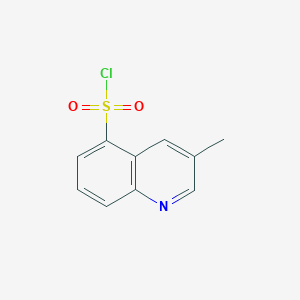

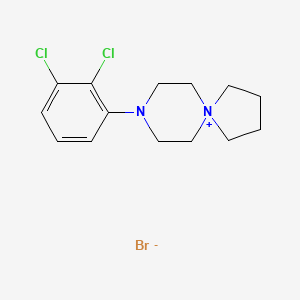
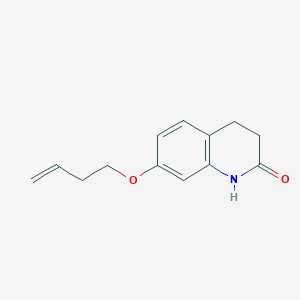
![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
